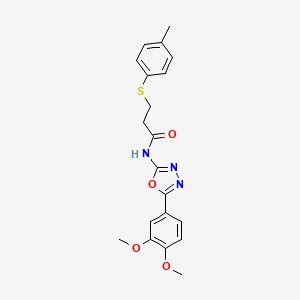
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide" is a heterocyclic molecule that is likely to possess a range of biological activities due to the presence of the oxadiazole ring and substituted phenyl groups. Heterocyclic compounds, particularly those containing the 1,3,4-oxadiazole moiety, have been extensively studied for their potential therapeutic applications, including enzyme inhibition and other pharmacological activities .
Synthesis Analysis
The synthesis of related oxadiazole compounds typically involves a multi-step process starting from an appropriate acid, which is transformed into an ester, then a hydrazide, and finally cyclized to form the oxadiazole ring. For instance, in the synthesis of indole-based oxadiazole scaffolds, a nucleophilic substitution reaction is performed to introduce various electrophiles to the oxadiazole core . Although the specific synthesis route for the compound is not detailed in the provided papers, it is likely to follow a similar synthetic strategy involving the formation of an oxadiazole ring followed by subsequent functionalization.
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substitution patterns on the oxadiazole ring and the phenyl groups can significantly influence the molecular conformation and, consequently, the biological activity of these compounds. Crystallographic studies, such as X-ray diffraction, are often employed to determine the precise three-dimensional structure of such molecules . The presence of substituents like methoxy groups and thiophene may affect the overall molecular geometry and the potential for intermolecular interactions.
Chemical Reactions Analysis
Oxadiazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the oxadiazole ring. The electrophilic nature of the ring can lead to nucleophilic substitution reactions, which are a common method for introducing different substituents into the molecule. These reactions are crucial for the diversification of the oxadiazole core and the generation of compounds with varied biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. The introduction of methoxy and thioether groups can affect the lipophilicity and hydrogen bonding capacity of the molecule, which in turn can influence its pharmacokinetic properties and interaction with biological targets. Spectroscopic methods like IR, NMR, and mass spectrometry are typically used to elucidate the structural features and confirm the identity of synthesized compounds .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
- A study focused on the synthesis and evaluation of a series of 3-benzyl-substituted-4(3H)-quinazolinones, demonstrating broad-spectrum antitumor activity. Some compounds showed selective activities toward specific cancer cell lines, indicating the potential for targeted cancer therapy applications (Al-Suwaidan et al., 2016).
Herbicidal Activity
- Research on the herbicidal activity of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide 3 revealed effective weed control, suggesting potential use in agricultural applications (Liu et al., 2008).
Antimicrobial and Anti-Proliferative Activities
- The synthesis of 1,3,4-oxadiazole N-Mannich bases was investigated for their in vitro inhibitory activity against pathogenic bacteria and fungi. Some derivatives displayed broad-spectrum antibacterial activities and potent anti-proliferative activity against various cancer cell lines, indicating potential for the development of new antimicrobial and anticancer agents (Al-Wahaibi et al., 2021).
Antidepressant Potential
- A small series of compounds including N,N-dimethyl-3,4-diphenyl-1H-pyrazole-1-propanamine were synthesized and tested as potential antidepressants with reduced side effects, indicating the significance of structural analogs in developing new psychiatric medications (Bailey et al., 1985).
Eigenschaften
IUPAC Name |
N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-4-7-15(8-5-13)28-11-10-18(24)21-20-23-22-19(27-20)14-6-9-16(25-2)17(12-14)26-3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOQWJUUCZGVLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(pyrrolidin-1-ylsulfonyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B3008927.png)
![3-benzyl-N-(4-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008928.png)

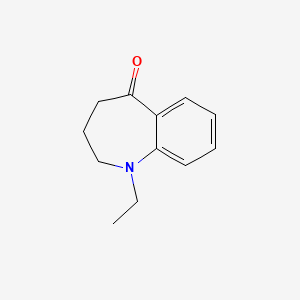
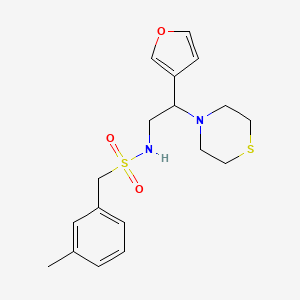
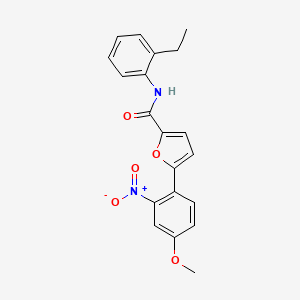
![(1R,5S)-Spiro[3-oxabicyclo[3.1.0]hexane-2,3'-piperidine];hydrochloride](/img/structure/B3008939.png)

![5-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B3008942.png)
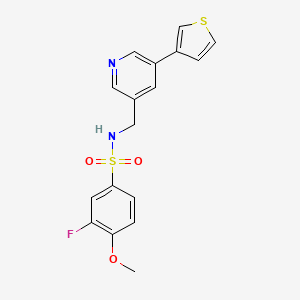

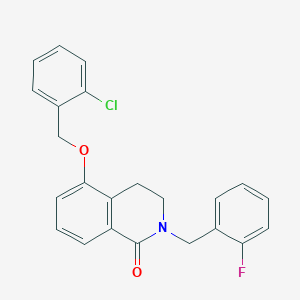
![N-cyclohexyl-2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B3008949.png)